Cas no 2227876-16-4 ((2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol)

(2S)-1-(3-Bromo-5-methoxypyridin-4-yl)propan-2-ol is a chiral intermediate of interest in pharmaceutical and fine chemical synthesis. Its structure features a stereocenter at the propan-2-ol moiety, making it valuable for enantioselective applications. The bromo and methoxy substituents on the pyridine ring enhance its reactivity, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. The compound’s well-defined stereochemistry ensures consistency in downstream synthesis, particularly for bioactive molecules requiring precise chirality. Its stability under standard conditions and compatibility with common organic solvents further contribute to its utility in multistep synthetic routes. This intermediate is particularly relevant in the development of targeted therapeutics and advanced agrochemicals.
(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol structure
2227876-16-4 structure
商品名:(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
CAS番号:2227876-16-4
MF:C9H12BrNO2
メガワット:246.101081848145
CID:5940511
PubChem ID:165756168

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
    • EN300-1907489
    • 2227876-16-4
    • インチ: 1S/C9H12BrNO2/c1-6(12)3-7-8(10)4-11-5-9(7)13-2/h4-6,12H,3H2,1-2H3/t6-/m0/s1
    • InChIKey: RXOISNYCJGUGIW-LURJTMIESA-N
    • ほほえんだ: BrC1=CN=CC(=C1C[C@H](C)O)OC

計算された属性

  • せいみつぶんしりょう: 245.00514g/mol
  • どういたいしつりょう: 245.00514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1907489-0.5g
(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
2227876-16-4
0.5g
$1632.0 2023-09-18
Enamine
EN300-1907489-10g
(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
2227876-16-4
10g
$7312.0 2023-09-18
Enamine
EN300-1907489-10.0g
(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
2227876-16-4
10g
$7312.0 2023-06-01
Enamine
EN300-1907489-0.1g
(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
2227876-16-4
0.1g
$1496.0 2023-09-18
Enamine
EN300-1907489-2.5g
(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
2227876-16-4
2.5g
$3332.0 2023-09-18
Enamine
EN300-1907489-0.25g
(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
2227876-16-4
0.25g
$1564.0 2023-09-18
Enamine
EN300-1907489-5.0g
(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
2227876-16-4
5g
$4930.0 2023-06-01
Enamine
EN300-1907489-1g
(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
2227876-16-4
1g
$1701.0 2023-09-18
Enamine
EN300-1907489-0.05g
(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
2227876-16-4
0.05g
$1428.0 2023-09-18
Enamine
EN300-1907489-1.0g
(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol
2227876-16-4
1g
$1701.0 2023-06-01

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol 関連文献

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-olに関する追加情報

Introduction to (2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol (CAS No. 2227876-16-4)

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2227876-16-4, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecule consists of a propan-2-ol backbone substituted with a pyridine ring, which is further modified with a bromo and methoxy group, making it a versatile scaffold for synthetic chemistry.

The stereochemistry of the compound, specifically the (2S) configuration, plays a crucial role in its biological activity. Chiral centers are often pivotal in determining the efficacy and selectivity of pharmaceutical agents, and the (2S) configuration of this compound suggests it may exhibit specific interactions with biological targets. This aspect has made it a subject of interest for researchers exploring enantioselective synthesis and pharmacological evaluation.

In recent years, there has been a growing emphasis on the development of small-molecule inhibitors targeting various disease pathways. The pyridine moiety in (2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol is particularly noteworthy, as pyridine derivatives are widely recognized for their role in medicinal chemistry. Pyridine-based compounds have been successfully incorporated into drugs targeting neurological disorders, cancer, and infectious diseases. The presence of both bromo and methoxy substituents on the pyridine ring enhances its reactivity and binding affinity, making it an attractive scaffold for further derivatization.

One of the most compelling aspects of this compound is its potential in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. The structural features of (2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol suggest that it could serve as a lead compound for designing kinase inhibitors. Recent studies have demonstrated that pyridine-based inhibitors can effectively modulate kinase activity by binding to specific pockets on the enzyme's active site. The bromo and methoxy groups provide opportunities for further optimization through structure-based drug design approaches.

The synthesis of (2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol involves multi-step organic reactions, requiring careful control of reaction conditions to achieve high enantiomeric purity. The stereochemical integrity at the chiral center is crucial for maintaining biological activity, necessitating advanced synthetic techniques such as asymmetric hydrogenation or chiral resolution methods. Researchers have explored various strategies to optimize the synthesis pathway, aiming to improve yield and reduce costs while maintaining high enantiomeric excess.

Advances in computational chemistry have also played a significant role in the study of this compound. Molecular modeling techniques allow researchers to predict the binding interactions between (2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol and biological targets, providing insights into its potential pharmacological effects. These computational studies are often complemented by experimental validations, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, to confirm the structural integrity and binding modes of the compound.

The pharmacological profile of (2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol has been extensively evaluated in vitro and in vivo. Preclinical studies have shown promising results in terms of inhibiting target kinases and modulating signaling pathways associated with various diseases. The compound's ability to interact selectively with biological targets while minimizing off-target effects makes it an attractive candidate for further development into therapeutic agents. Additionally, its structural features offer opportunities for designing analogs with enhanced potency and selectivity.

The future direction of research on this compound includes exploring its potential in combination therapies. Combination therapy involves using multiple drugs simultaneously to achieve synergistic effects, often leading to improved treatment outcomes. By leveraging the structural diversity offered by pyridine-based scaffolds, researchers can develop novel drug combinations that target multiple disease mechanisms simultaneously. This approach holds promise for addressing complex diseases such as cancer and chronic inflammatory disorders.

In conclusion, (2S)-1-(3-bromo-5-methoxypyridin-4-ylophan-propananediol) (CAS No. 2227876 16 4) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, stereochemical configuration, and biological activity make it a valuable scaffold for designing small-molecule inhibitors targeting various disease pathways. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in the advancement of medicinal chemistry.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd